6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride

Description

Chemical identity and nomenclature

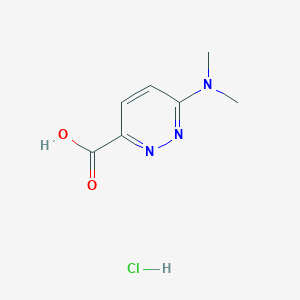

6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride represents a distinctive member of the pyridazine family, characterized by its specific substitution pattern and salt formation. The compound bears the Chemical Abstracts Service registry number 1820704-18-4 and maintains the molecular formula C7H10ClN3O2 with a molecular weight of 203.62 grams per mole. The International Union of Pure and Applied Chemistry systematic name designates this compound as 6-(dimethylamino)pyridazine-3-carboxylic acid; hydrochloride, reflecting its structural composition of a pyridazine ring system with dimethylamino substitution at position 6 and carboxylic acid functionality at position 3, existing as the hydrochloride salt.

The compound's structural architecture can be represented through its Simplified Molecular Input Line Entry System notation as CN(C)C1=NN=C(C=C1)C(=O)O.Cl, which illustrates the connectivity of the dimethylamino group to the pyridazine ring and the carboxylic acid moiety. The International Chemical Identifier string InChI=1S/C7H9N3O2.ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;/h3-4H,1-2H3,(H,11,12);1H provides a standardized representation that facilitates database searches and computational analysis. The compound's three-dimensional structure exhibits a planar pyridazine ring system with the dimethylamino substituent extending from position 6, while the carboxylic acid group at position 3 can participate in hydrogen bonding interactions that influence its solid-state packing and solution behavior.

The nomenclature system for this compound follows established conventions for heterocyclic chemistry, where the pyridazine core represents a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The numbering system proceeds around the ring such that the carboxylic acid functionality occupies position 3, directly adjacent to one of the ring nitrogen atoms, while the dimethylamino group resides at position 6, opposite to the carboxylic acid substituent. This specific substitution pattern imparts unique electronic and steric properties that distinguish it from other pyridazine derivatives and contribute to its distinctive chemical and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C7H10ClN3O2 |

| Molecular Weight | 203.62 g/mol |

| Chemical Abstracts Service Number | 1820704-18-4 |

| International Union of Pure and Applied Chemistry Name | 6-(dimethylamino)pyridazine-3-carboxylic acid; hydrochloride |

| Simplified Molecular Input Line Entry System | CN(C)C1=NN=C(C=C1)C(=O)O.Cl |

| International Chemical Identifier Key | AUMNVDXRPQXRKR-UHFFFAOYSA-N |

Historical context in heterocyclic chemistry research

The development of pyridazine chemistry traces its origins to the pioneering work of Emil Fischer in the late 19th century, who first prepared pyridazine derivatives during his investigation of the Fischer indole synthesis through the condensation of phenylhydrazine and levulinic acid. This foundational work established the basic synthetic approaches that would later be refined and expanded to access more complex pyridazine derivatives. The parent pyridazine heterocycle was subsequently prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though more practical synthetic routes were later developed starting from maleic hydrazide.

The evolution of pyridazine chemistry accelerated throughout the 20th century as researchers recognized the pharmaceutical potential of this heterocyclic system. Pyridazines demonstrated remarkable versatility as pharmacophores, finding applications in numerous therapeutic areas including cardiovascular medicine, where compounds like cadralazine and hydralazine became established antihypertensive agents. The agricultural sector also embraced pyridazine derivatives, incorporating them into herbicidal formulations such as credazine, pyridafol, and pyridate, which demonstrated the broad biological activity profile characteristic of this heterocyclic class.

The specific development of carboxylic acid-substituted pyridazines emerged as researchers sought to introduce additional functionality that could enhance biological activity or facilitate further chemical modification. The carboxylic acid group provides opportunities for amide bond formation, ester derivatization, and salt formation, expanding the synthetic utility of pyridazine scaffolds. Contemporary research has established that pyridazine-3-carboxylic acid derivatives exhibit diverse biological activities, with studies demonstrating weak to moderate activity against selected bacterial strains, fungi, and cancer cells. The introduction of dimethylamino substitution at position 6 represents a strategic modification designed to modulate the electronic properties of the pyridazine ring while potentially enhancing solubility and membrane permeability characteristics.

Modern synthetic methodologies for preparing substituted pyridazines have evolved to include microwave-assisted synthesis techniques that reduce reaction times while maintaining high yields. These advances have facilitated the systematic exploration of structure-activity relationships within the pyridazine class, leading to the identification of compounds with enhanced selectivity and potency profiles. The development of 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride represents a culmination of these synthetic advances, providing researchers with access to a versatile intermediate that combines the established pharmacological potential of pyridazines with the synthetic flexibility afforded by both dimethylamino and carboxylic acid functionalities.

Significance in modern pharmaceutical and coordination chemistry

The pharmaceutical significance of 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride stems from its structural relationship to established therapeutic agents and its demonstrated biological activities across multiple therapeutic areas. Recent investigations have revealed that pyridazine derivatives containing dimethylamino substitution exhibit potent anticancer properties, with compounds showing significant growth inhibitory effects against breast cancer cell lines including MDA-MB-231 and T-47D cells. The compound demonstrated half-maximal inhibitory concentration values of 2.94 ± 0.09 micromolar and 2.18 ± 0.07 micromolar against these respective cell lines, indicating substantial cytotoxic activity. These findings position the compound as a promising lead structure for anticancer drug development, particularly given its selectivity profile that shows limited activity against certain ovarian cancer cell lines.

The mechanistic basis for the compound's biological activity appears to involve interactions with specific molecular targets including enzymes and receptors, leading to modulation of cellular pathways critical for cancer cell survival and proliferation. Computational studies have suggested that related pyridazine derivatives may function as inhibitors of cyclin-dependent kinase 2, a crucial target in cancer therapy, with binding interactions within the active site contributing to their inhibitory activity. The compound's structural features, including the electron-donating dimethylamino group and the hydrogen bond-accepting carboxylic acid functionality, facilitate these target interactions and contribute to its biological efficacy.

In coordination chemistry, 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride has demonstrated remarkable versatility as a ligand for transition metal complexes, particularly with ruthenium ions. Research has established that the compound can coordinate to metal centers through both the pyridazine nitrogen atoms and the carboxylate oxygen, forming stable chelate complexes with distinct biological activities. Ruthenium complexes incorporating this ligand have shown promising antibacterial and anti-biofilm activities, outperforming the free ligand in suppressing Pseudomonas aeruginosa biofilm formation. These complexes exhibit high suppressive activity in pyoverdine production, indicating reduced virulence of bacterial strains with inhibitory effects comparable to established antibiotics like ciprofloxacin.

The compound's role as a building block in synthetic chemistry extends beyond its direct biological applications to encompass its utility in constructing more complex molecular architectures. The presence of both dimethylamino and carboxylic acid functionalities provides multiple sites for chemical modification, enabling the preparation of amide derivatives, ester conjugates, and other functionally diverse compounds. This synthetic versatility has made it an attractive scaffold for medicinal chemists seeking to optimize biological activity through systematic structural modification.

| Biological Activity | Target/Application | Measured Effect |

|---|---|---|

| Anticancer Activity | MDA-MB-231 Breast Cancer Cells | Half-maximal inhibitory concentration: 2.94 ± 0.09 μM |

| Anticancer Activity | T-47D Breast Cancer Cells | Half-maximal inhibitory concentration: 2.18 ± 0.07 μM |

| Antimicrobial Activity | Staphylococcus aureus | Minimum Inhibitory Concentration: 5.64 μM |

| Antimicrobial Activity | Escherichia coli | Minimum Inhibitory Concentration: 8.33 μM |

| Antimicrobial Activity | Bacillus subtilis | Minimum Inhibitory Concentration: 4.69 μM |

Properties

IUPAC Name |

6-(dimethylamino)pyridazine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;/h3-4H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMNVDXRPQXRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820704-18-4 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride typically involves the reaction of pyridazine derivatives with dimethylamine under specific conditions. One common method includes the following steps:

Starting Material: Pyridazine-3-carboxylic acid.

Reaction with Dimethylamine: The pyridazine-3-carboxylic acid is reacted with dimethylamine in the presence of a suitable catalyst.

Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1. Inhibition of SYK Pathway

One of the prominent applications of 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride is its role as an inhibitor of spleen tyrosine kinase (SYK). This pathway is significant in treating autoimmune and inflammatory diseases. Research indicates that small molecule inhibitors targeting SYK can effectively manage conditions such as asthma and other allergic responses by inhibiting eosinophil and neutrophil infiltration . The compound's ability to modulate immune responses suggests potential therapeutic applications in treating chronic inflammatory disorders.

2. Antimicrobial Activity

Studies have demonstrated that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains through mechanisms that may involve inhibition of critical metabolic pathways . The structural properties of 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride may contribute to similar activities, warranting further investigation into its potential as an antimicrobial agent.

3. Antioxidant Properties

Research on pyridazine derivatives has also highlighted their antioxidant capabilities. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, demonstrating significant antioxidant activity . This property could position 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride as a candidate for formulations aimed at reducing oxidative stress-related damage.

Synthesis and Characterization

The synthesis of 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride typically involves multi-step reactions that may include the use of coupling reagents and specific reaction conditions to achieve desired yields and purities. Analytical techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and FT-IR (Fourier Transform Infrared Spectroscopy) are employed for characterization .

Case Studies

1. Inhibition Studies

In a study examining the effects of pyridazine derivatives on bacterial growth, various concentrations of the compound were tested against common pathogens. Results indicated that certain derivatives exhibited notable inhibition zones, suggesting their potential as antibacterial agents .

2. Clinical Relevance

A review highlighted the relevance of pyridazine compounds in clinical settings, particularly in drug design for treating neuropsychiatric disorders through modulation of metabotropic glutamate receptors . This underscores the versatility and potential clinical significance of 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Pyridazinecarboxylic Acid Derivatives

The table below highlights key structural and physicochemical differences:

Key Observations :

- Substituent Reactivity: The dimethylamino group in the target compound enhances nucleophilicity compared to hydroxyl or ester groups, influencing its reactivity in coupling reactions .

- Solubility : The hydrochloride salt form improves aqueous solubility relative to neutral esters (e.g., ethyl pyridazine-3-carboxylate) .

Biological Activity

6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride (DMAPC) is a pyridazine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant studies and data.

- Molecular Formula : C7H10ClN3O2

- IUPAC Name : 6-(dimethylamino)pyridazine-3-carboxylic acid; hydrochloride

- CAS Number : 1820704-18-4

The biological activity of DMAPC is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMAPC and related pyridazine derivatives. For instance, a series of 3,6-disubstituted pyridazines were evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DMAPC | MDA-MB-231 (Breast Cancer) | 2.94 ± 0.09 |

| DMAPC | T-47D (Breast Cancer) | 2.18 ± 0.07 |

| DMAPC | SKOV-3 (Ovarian Cancer) | >100 (non-significant) |

The results indicate that DMAPC exhibits potent growth inhibitory effects on breast cancer cell lines while demonstrating limited activity against ovarian cancer cells .

Case Study: CDK2 Inhibition

In silico studies suggested that DMAPC and its derivatives could act as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy. The binding interactions within the CDK2 active site were explored, revealing promising inhibitory activity with IC50 values ranging from 20.1 nM to 151 nM for selected derivatives .

Antimicrobial Activity

DMAPC has also been investigated for its antimicrobial properties. In a comparative study of various pyridazine derivatives, DMAPC exhibited moderate antibacterial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

These findings suggest that DMAPC may serve as a scaffold for developing new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial effects, DMAPC has been noted for other biological activities:

- Anti-inflammatory : Some pyridazine derivatives have shown potential in reducing inflammation markers in vitro.

- Neuroprotective : Research indicates possible protective effects against neurodegenerative conditions.

- Antidiabetic : Certain studies suggest that pyridazine compounds could influence glucose metabolism positively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride?

- Methodology : Utilize nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are often synthesized via cyclocondensation of hydrazines with diketones, followed by functionalization. The dimethylamino group can be introduced using dimethylamine under basic conditions. Carboxylic acid activation (e.g., via EDC-mediated coupling) is advised for salt formation, as demonstrated in analogous pyridazine-based syntheses .

- Key Tools : Monitor reaction progress with LCMS (e.g., m/z detection for intermediates) and confirm purity via HPLC (e.g., retention time analysis under SMD-TFA05 conditions) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use reverse-phase columns (C18) with trifluoroacetic acid (TFA)-modified mobile phases to resolve polar impurities. Retention time consistency (e.g., ~1.3–1.5 minutes in SMD-TFA05 conditions) is critical .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, pyridazine derivatives often exhibit characteristic losses of HCl or dimethylamine .

- NMR : Assign peaks for the pyridazine ring (δ 8–9 ppm for aromatic protons), dimethylamino group (singlet at δ 2.8–3.2 ppm), and carboxylic acid proton (broad signal at δ 10–12 ppm) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodology : Test solubility in DMSO (for stock solutions), water (pH-dependent due to carboxylic acid), and methanol. For aqueous solubility, adjust pH using HCl/NaOH to protonate/deprotonate the carboxylic acid group. Note that hydrochloride salts typically exhibit higher solubility in polar solvents compared to free bases .

Advanced Research Questions

Q. How can reaction byproducts or N-acylurea formation be minimized during derivatization of the carboxylic acid group?

- Methodology : Optimize carbodiimide-mediated coupling (e.g., EDC) by:

- Maintaining pH 3.5–4.5 to stabilize the active intermediate while avoiding rapid hydrolysis .

- Using stoichiometric EDC (avoid excess) and adding coupling agents like NHS or HOBt to prevent N-acylurea formation .

- Monitoring byproducts via 13C-NMR (e.g., anhydride peaks at ~170 ppm) or IR (amide I band at ~1650 cm⁻¹) .

Q. What strategies are effective for resolving data contradictions in stability studies under varying pH and temperature?

- Methodology :

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) in buffers (pH 1–10). Use HPLC to track degradation products (e.g., hydrolysis of dimethylamino or decarboxylation).

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Pyridazine derivatives may degrade above 150°C .

- Contradiction Resolution : Cross-validate data with LCMS to distinguish degradation pathways (e.g., m/z shifts due to deamination vs. decarboxylation) .

Q. How can researchers optimize regioselectivity in functionalizing the pyridazine ring?

- Methodology :

- Directing Groups : Use the dimethylamino group as a meta-director in electrophilic substitutions. For example, nitration or halogenation reactions will favor specific positions on the pyridazine ring .

- Computational Modeling : Apply DFT calculations to predict reactive sites based on electron density maps (e.g., HOMO-LUMO gaps for nucleophilic/electrophilic regions) .

Q. What analytical approaches are recommended for impurity profiling in batch-to-batch comparisons?

- Methodology :

- HPLC-MS/MS : Identify trace impurities (e.g., dimethylamine adducts or residual solvents) using high-resolution mass spectrometry.

- Reference Standards : Compare against known impurities in pyridazine syntheses, such as unreacted intermediates (e.g., chlorinated precursors) or hydrolyzed byproducts .

- Validation : Follow ICH Q3A/B guidelines for quantification limits (e.g., ≤0.1% for unidentified impurities) .

Method Development Questions

Q. How can researchers design a robust protocol for quantifying this compound in biological matrices?

- Methodology :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue.

- LC-MS/MS : Employ a triple quadrupole system with MRM transitions (e.g., m/z 228 → 154 for quantification). Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. What mechanistic insights can be gained from studying the compound’s interaction with metal ions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.